Cas no 13909-07-4 (2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione)

2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione
- AGN-PC-00LMXZ
- Benzenamine, N-methyl-N-(2,2,2-trifluoroethyl)-
- CTK1F7287
- N-(2,2,2-trifluoroethyl)-N-methylaniline
- N-(2,2,2-trifluoro-ethyl)-phthalimide
- N-(2,2,2-Trifluoroethyl)phthalimide
- N-methyl-N-(2,2,2-trifluoroethyl)-aniline
- N-Methyl-N-(trifluor-2,2,2-ethyl)anilin
- SureCN6258041
- DTXSID70930340
- 2-(2,2,2-Trifluoroethyl)-1H-isoindole-1,3(2H)-dionato
- AMY30179
- IMSVLACYLZOPOK-UHFFFAOYSA-N
- 13909-07-4
- 2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(2,2,2-trifluoroethyl)isoindole-1,3-dione
- TimTec1_005157
- SCHEMBL22939448
- HMS1548K09
- NSC-92152
- DS-003240
- HS-8039
- 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione
- NSC92152
-
- Inchi: InChI=1S/C10H6F3NO2/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2
- InChI Key: IMSVLACYLZOPOK-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)(F)F
Computed Properties
- Exact Mass: 229.03500
- Monoisotopic Mass: 229.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Density: 1.463
- Boiling Point: 262.2°C at 760 mmHg
- Flash Point: 112.4°C
- Refractive Index: 1.517
- PSA: 37.38000
- LogP: 1.78280
2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T139090-50mg |
2-(2,2,2-Trifluoroethyl)-1H-isoindole-1,3(2H)-dione |
13909-07-4 | 50mg |
$190.00 | 2023-05-17 | ||
TRC | T139090-250mg |
2-(2,2,2-Trifluoroethyl)-1H-isoindole-1,3(2H)-dione |
13909-07-4 | 250mg |
$ 800.00 | 2023-09-06 | ||
TRC | T139090-500mg |
2-(2,2,2-Trifluoroethyl)-1H-isoindole-1,3(2H)-dione |
13909-07-4 | 500mg |
$1499.00 | 2023-05-17 |
2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione
Compound CAS No 13909-07-4: 2-(2,2,2-Trifluoroethyl)-1H-Isoindole-1,3(2H)-Dione
Compound CAS No 13909-07-4, also known as 2-(2,2,2-trifluoroethyl)-1H-isoindole-1,3(2H)-dione, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, materials science, and chemical synthesis. This compound has garnered considerable attention due to its unique structural properties and potential for use in advanced chemical systems.
The molecular structure of CAS No 13909-07-4 is characterized by a trifluoroethyl group attached to an isoindole dione framework. This combination imparts the compound with remarkable stability and reactivity, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the development of fluorinated heterocycles, which are increasingly sought after in drug discovery and material engineering.
One of the most notable aspects of CAS No 13909-07-4 is its ability to participate in intramolecular cyclization reactions, enabling the formation of complex ring systems with high precision. This property has been leveraged in the synthesis of bioactive molecules, where precise control over molecular architecture is critical for achieving desired pharmacological effects.
Moreover, the compound's fluorinated substituent contributes to its lipophilicity and metabolic stability, making it an attractive candidate for use in drug design. Recent research has demonstrated its potential as a precursor for antiviral agents and anticancer drugs, where its unique chemical properties can be exploited to enhance therapeutic efficacy.
In terms of synthesis, CAS No 13909-07-4 can be prepared via a variety of methods, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed coupling reactions. These methods have been optimized in recent studies to improve yield and selectivity, ensuring that the compound can be produced efficiently on both laboratory and industrial scales.
The application of CAS No 13909-07-4 extends beyond pharmaceuticals into the realm of functional materials. Its ability to form stable crystalline structures has made it a subject of interest in the development of novel materials for optoelectronic devices and sensors.
Recent advancements in computational chemistry have also shed light on the electronic properties of this compound, revealing its potential as a component in advanced materials such as organic semiconductors and self-healing polymers.
In conclusion, CAS No 13909-07-4: 2-(2,2,2-trifluoroethyl)-1H-Isoindole-1,3(2H)-Dione stands as a testament to the ingenuity of modern chemical synthesis. Its versatile structure and unique properties make it a cornerstone in contemporary research across multiple disciplines.
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